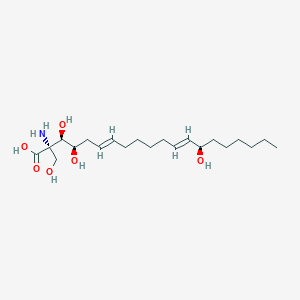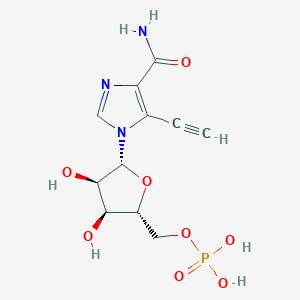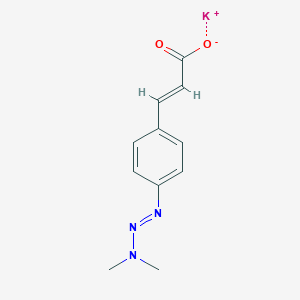
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt), also known as quinpirole, is a dopamine agonist that is commonly used in scientific research. It is a synthetic compound that is structurally similar to dopamine and has been found to have a high affinity for dopamine receptors in the brain.
作用机制
Quinpirole acts as an agonist of dopamine receptors in the brain, particularly the D2 receptor subtype. By binding to these receptors, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can activate downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Quinpirole has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypic behaviors. Quinpirole has also been found to affect other neurotransmitter systems, including the glutamate and GABA systems. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) has been found to have effects on cardiovascular and respiratory function.
实验室实验的优点和局限性
Quinpirole has several advantages for use in lab experiments. It is a highly selective agonist of dopamine D2 receptors, which allows for specific targeting of these receptors in the brain. Quinpirole is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in lab experiments. It has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. In addition, the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt). One area of interest is the role of dopamine receptors in addiction and substance abuse. Quinpirole has been found to have effects on the reward system, and further research could help to elucidate the mechanisms underlying addiction. Another area of interest is the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in the treatment of neurological and psychiatric disorders. Quinpirole has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research could help to determine its potential as a treatment for these conditions.
合成方法
Quinpirole can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2-aminomethyl-6-methoxyquinoline with 2-(dimethylamino)ethyl chloride to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-methoxyquinoline. This compound is then reacted with formaldehyde to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-quinolinemethanol, which is then reacted with maleic acid to form the salt form of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt).
科学研究应用
Quinpirole has been extensively used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of dopamine D2 receptors and has been used to investigate the role of these receptors in various physiological and behavioral processes. Quinpirole has also been used to study the effects of dopamine receptor agonists and antagonists on the reward system and addiction.
属性
CAS 编号 |
131964-35-7 |
|---|---|
产品名称 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) |
分子式 |
C19H24N2O6 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-2-(quinolin-6-ylmethoxymethoxy)ethanamine |
InChI |
InChI=1S/C15H20N2O2.C4H4O4/c1-17(2)8-9-18-12-19-11-13-5-6-15-14(10-13)4-3-7-16-15;5-3(6)1-2-4(7)8/h3-7,10H,8-9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
LVQPVZDZHJQMNQ-WLHGVMLRSA-N |
手性 SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
同义词 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-bute nedioate (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)